molecular formula C8H9ClN2O3S B3375633 3-(dimethylcarbamoyl)pyridine-2-sulfonyl Chloride CAS No. 112006-58-3

3-(dimethylcarbamoyl)pyridine-2-sulfonyl Chloride

Cat. No.: B3375633
CAS No.: 112006-58-3
M. Wt: 248.69 g/mol
InChI Key: BCZIPIDWLIDQGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(dimethylcarbamoyl)pyridine-2-sulfonyl chloride typically involves the reaction of 3-(dimethylcarbamoyl)pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process includes steps such as purification and isolation of the final product to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-(dimethylcarbamoyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide derivative .

Scientific Research Applications

Chemistry: 3-(dimethylcarbamoyl)pyridine-2-sulfonyl chloride is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives .

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity or stability of the biomolecules .

Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients and crop protection agents .

Mechanism of Action

The mechanism of action of 3-(dimethylcarbamoyl)pyridine-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is utilized in various chemical and biological applications to modify target molecules .

Comparison with Similar Compounds

  • 3-(dimethylcarbamoyl)pyridine-2-sulfonyl fluoride
  • 3-(dimethylcarbamoyl)pyridine-2-sulfonyl bromide
  • 3-(dimethylcarbamoyl)pyridine-2-sulfonyl iodide

Comparison: Compared to its analogs, 3-(dimethylcarbamoyl)pyridine-2-sulfonyl chloride is unique due to its specific reactivity profile. The chloride derivative is often preferred in synthetic applications due to its balance of reactivity and stability. The fluoride, bromide, and iodide analogs may exhibit different reactivity patterns and are used in specialized applications where their unique properties are advantageous .

Properties

IUPAC Name

3-(dimethylcarbamoyl)pyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c1-11(2)8(12)6-4-3-5-10-7(6)15(9,13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZIPIDWLIDQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456689
Record name 2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112006-58-3
Record name 3-[(Dimethylamino)carbonyl]-2-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112006-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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